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molecular formula C11H16N2O B2673891 2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide CAS No. 86847-77-0

2,2-Dimethyl-N-(4-Methyl-2-pyridyl)propionamide

Cat. No. B2673891
M. Wt: 192.262
InChI Key: GMKUFMYZJOPWSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07462600B2

Procedure details

4-Methyl-pyridin-2-ylamine (30 g, 0.28 mol) was dissolved in DCM (300 mL) and treated with TEA (41 mL) followed by trimethylacetyl chloride (38 mL) via a dropping funnel over 30 min. The mixture was allowed to stir overnight at RT, then poured into a separatory funnel with water (100 mL) and satd. aq. NaHCO3 (75 mL). The organic layer was extracted, washed with satd. aq. NaHCO3 (75 mL), dried over Na2SO4, and concentrated to give solid 2,2-dimethyl-N-(4-methyl-pyridin-2-yl)-propionamide (42 g, 0.22 mol). 1H NMR (CDCl3) δ 8.09 (m, 2 H), 7.93 (br s, 1 H), 6.83 (m, 1 H), 2.33 (s, 3H), 1.29 (s, 9H).
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
41 mL
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[CH3:9][C:10]([CH3:15])([CH3:14])[C:11](Cl)=[O:12].O.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:9][C:10]([CH3:15])([CH3:14])[C:11]([NH:8][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][N:5]=1)=[O:12] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC1=CC(=NC=C1)N
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
TEA
Quantity
41 mL
Type
reactant
Smiles
Step Three
Name
Quantity
38 mL
Type
reactant
Smiles
CC(C(=O)Cl)(C)C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted
WASH
Type
WASH
Details
washed with satd
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
aq. NaHCO3 (75 mL), dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C(=O)NC1=NC=CC(=C1)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.22 mol
AMOUNT: MASS 42 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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